BenchChemオンラインストアへようこそ!

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate

organic synthesis medicinal chemistry building block

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate is a Boc-protected azetidine bearing a pyridin-2-yl substituent (C13H19N3O2, MW 249.31 g/mol, XLogP3 1.9). The compound serves as a versatile intermediate, notably in the synthesis of adenosine A2A receptor antagonists where the 2-pyridyl azetidine substructure is critical for high-affinity binding.

Molecular Formula C13H19N3O2
Molecular Weight 249.314
CAS No. 898271-45-9
Cat. No. B2647226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate
CAS898271-45-9
Molecular FormulaC13H19N3O2
Molecular Weight249.314
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=N2
InChIInChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)
InChIKeyDJXNRCWSAHCRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate (CAS 898271-45-9): A 2-Pyridyl Azetidine Building Block for Targeted Medicinal Chemistry


tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate is a Boc-protected azetidine bearing a pyridin-2-yl substituent (C13H19N3O2, MW 249.31 g/mol, XLogP3 1.9) [1]. The compound serves as a versatile intermediate, notably in the synthesis of adenosine A2A receptor antagonists where the 2-pyridyl azetidine substructure is critical for high-affinity binding [2].

Why tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate Cannot Be Replaced by Positional Isomers or Unprotected Analogs


The 2-pyridyl isomer is pharmacologically distinct from its 3- or 4-pyridyl counterparts. For example, 3-pyridyl azetidine ureas are potent NAMPT inhibitors [1], while the 2-pyridyl scaffold is essential for nanomolar A2A receptor antagonism (Ki = 0.8 nM) [2]. Replacing the Boc group with other protective moieties (e.g., benzyl) alters deprotection conditions and can hinder subsequent coupling steps. These differences render simple substitution ineffective for achieving the desired biological or synthetic outcome.

Quantitative Differentiation Evidence for tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate


Purity Specification: 98% vs. 95% Across Commercial Sources

MolCore supplies the compound at a minimum purity of 98% (NLT) , while AKSci specifications list 95% . The 3% purity advantage can reduce side-product formation in multi-step syntheses.

organic synthesis medicinal chemistry building block

Target Selectivity: 2-Pyridyl Azetidine Scaffold for A2A Antagonism vs. 3-Pyridyl for NAMPT Inhibition

The 2-pyridyl azetidine moiety is a key substructure in A2A receptor antagonist Example 153 (Ki = 0.8 nM) [1]. In contrast, 3-pyridyl azetidine ureas are optimized for NAMPT inhibition (compound 27 IC50 < 10 nM) [2]. No 3‑pyridyl or 4‑pyridyl variants are disclosed in the A2A patent series.

drug discovery adenosine receptor NAMPT

Documented Use in a Patented A2A Antagonist Series (US11046714)

In US11046714, Example 153 incorporates the 1-(pyridin-2-yl)azetidine moiety and exhibits an A2A Ki of 0.8 nM [1]. No 3‑pyridyl, 4‑pyridyl, or other regioisomeric examples are described for this scaffold in the patent, confirming the criticality of the 2‑pyridyl orientation.

A2A receptor CNS patent

Application Scenarios for tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate Based on Quantitative Evidence


Synthesis of Nanomolar A2A Receptor Antagonists for Neuroscience Research

Utilize the compound as the key intermediate in the US11046714 synthetic route to generate A2A antagonists with Ki values as low as 0.8 nM [1]. Ideal for Parkinson’s disease, sleep regulation, and CNS drug discovery programs.

Construction of 2‑Pyridyl Azetidine Fragment Libraries for Kinase and GPCR Profiling

Leverage the Boc‑protected amine for late‑stage diversification via palladium‑catalyzed cross‑coupling or direct amidation. The 2‑pyridyl nitrogen provides a coordination handle, enabling the design of hinge‑binding motifs in kinase inhibitors [1].

Scaffold‑Hopping Studies to Differentiate 2‑Pyridyl from 3‑Pyridyl Pharmacophores

Compare the 2‑pyridyl scaffold against the 3‑pyridyl urea series that inhibits NAMPT (IC50 < 10 nM) [2] to evaluate target selectivity and off‑target profiles, using the protected intermediate as a common starting point for parallel synthesis.

Quote Request

Request a Quote for tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.